2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide
Description
2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide is a propanamide derivative featuring a cyano group at position 2, an N-(3,5-dimethylphenyl) substituent, and a pyridin-3-yl moiety at position 3. Its molecular formula is C₁₈H₁₈N₃O, with a molecular weight of 292.36 g/mol (calculated). The pyridine ring introduces nitrogen-based polarity, while the 3,5-dimethylphenyl group enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-13(2)8-16(7-12)20-17(21)15(10-18)9-14-4-3-5-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDXBRIYXFHDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CN=CC=C2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides often employs similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanoacetamide, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, which have significant biological and pharmaceutical applications .
Scientific Research Applications
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Molecular Properties
The compound’s closest analog is 2-Cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide (CAS 1260998-03-5, C₁₉H₂₀N₂O₂, MW 308.38 g/mol) . The primary difference lies in the substituent at position 3: pyridin-3-yl vs. 3-methoxyphenyl. This distinction significantly impacts electronic effects, solubility, and intermolecular interactions.
Table 1: Molecular Properties of Target Compound and Analog
| Property | Target Compound (Pyridin-3-yl) | Analog (3-Methoxyphenyl) |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₃O | C₁₉H₂₀N₂O₂ |
| Molecular Weight (g/mol) | 292.36 | 308.38 |
| Substituent at Position 3 | Pyridin-3-yl (C₅H₄N) | 3-Methoxyphenyl (C₇H₇O) |
| Key Functional Groups | Cyano, Pyridine, Amide | Cyano, Methoxy, Amide |
Electronic and Solubility Differences
- Pyridin-3-yl Group: Introduces a nitrogen heterocycle with electron-withdrawing effects due to the aromatic ring’s electronegativity.
- 3-Methoxyphenyl Group : The methoxy (-OCH₃) group is electron-donating , increasing the aromatic ring’s electron density. This may enhance lipid solubility (logP) and alter binding interactions in hydrophobic environments .
Comparison with Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide)
Although 3-chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂, MW 257.67 g/mol) belongs to a different chemical class (phthalimide), its substituent effects offer insights:
- Chlorine Atom: Provides strong electron-withdrawing effects, similar to the cyano group in the target compound. This enhances reactivity in polymerization reactions .
- Structural Rigidity : Phthalimides are rigid planar structures, whereas propanamide derivatives like the target compound have flexible backbones, enabling conformational adaptability in binding interactions .
Research Findings and Knowledge Gaps
- Limited Direct Studies: No peer-reviewed studies specifically address the target compound’s synthesis, bioactivity, or material applications.
- Inference from OLED Emitters: Compounds with dimethylphenyl and heterocyclic motifs (e.g., phenoxazine-carbazole derivatives in ) demonstrate high electroluminescent efficiency (e.g., 22.8% EQE for PXZ-Mes3B) . The target compound’s pyridine group could similarly influence charge transport in electronic applications, though experimental validation is needed .
Biological Activity
2-Cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a cyano group, a dimethylphenyl moiety, and a pyridine ring, which contribute to its unique chemical properties and biological effects. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano group and the pyridine ring are believed to play significant roles in binding to various proteins and enzymes, potentially inhibiting their activity. Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties.
Anti-inflammatory Effects
Recent studies have indicated that this compound can modulate inflammatory responses. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures when treated with lipopolysaccharide (LPS) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In laboratory settings, it showed effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism involves inhibition of bacterial topoisomerase IV, an enzyme critical for DNA replication in bacteria .
Case Studies
- In Vitro Cytotoxicity Assays :
- In Vivo Anti-inflammatory Models :
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
